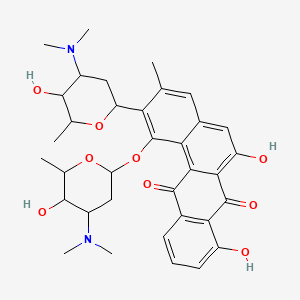
Benzanthrin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanthrin A is a natural product found in Bacteria with data available.
Aplicaciones Científicas De Investigación
Antibiotic and Antitumor Potential
Benzanthrins A and B, discovered from Nocardia lurida, have shown promising antibiotic and antitumor properties. They are effective against Gram-positive bacteria and several types of tumor cells in tissue culture (Rasmussen et al., 1986).
Biological and Pharmacological Properties
Benzophenanthridine alkaloids, including Benzanthrin A, are known for their broad range of biological and pharmacological effects. These alkaloids, found in certain plant families, have potential applications as antimicrobials, antiprotozoals, and cytotoxic agents (Laines-Hidalgo et al., 2022).
Chemical Synthesis and Applications
Research on Benzanthrins A and B includes the study of their chemical synthesis and potential applications. The synthesis of these compounds involves C-glycosylation, indicating a method for creating their pseudoaglycones (Parker & Ding, 2000).
Potential in Melanoma Therapy
Benzophenanthridine alkaloids, which include this compound, have been explored for their potential in melanoma therapy. Studies indicate their ability to induce apoptosis in melanoma cells, suggesting a possible therapeutic application (Kemeny-Beke et al., 2006).
Interaction with DNA
The interaction of Benzophenanthridine alkaloids with DNA is significant, influencing their biological activity. Studies have explored how these alkaloids interact with various DNA structures, shedding light on their mode of action at the molecular level (Maiti & Kumar, 2009).
Use in Confocal Microscopy
Benzanthrone derivatives, related to this compound, are used in confocal microscopy for staining and visualization in biological research, such as in trematode diagnostics (Kirilova et al., 2018).
Anti-inflammatory Applications
Quaternary benzophenanthridine alkaloids from plants, including this compound, have demonstrated anti-inflammatory activity, suggesting their potential for medical use in treating oral inflammatory processes (Lenfeld et al., 1981).
Propiedades
Número CAS |
103618-16-2 |
|---|---|
Fórmula molecular |
C14H17N3O2.2ClH |
Peso molecular |
0 |
Nombre IUPAC |
2-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-1-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C35H42N2O9/c1-15-11-18-12-23(39)29-30(33(42)19-9-8-10-22(38)28(19)34(29)43)27(18)35(46-25-14-21(37(6)7)32(41)17(3)45-25)26(15)24-13-20(36(4)5)31(40)16(2)44-24/h8-12,16-17,20-21,24-25,31-32,38-41H,13-14H2,1-7H3 |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C4C(=C(C=C3C=C2C)O)C(=O)C5=C(C4=O)C=CC=C5O)OC6CC(C(C(O6)C)O)N(C)C)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



